2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with 4,5-dimethyl and 2-isopropoxy groups. This compound belongs to the arylboronate class, widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. The isopropoxy and methyl substituents modulate steric and electronic properties, influencing reactivity and applications in organic synthesis .
Properties
IUPAC Name |
2-(4,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORRBRZGIBLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C17H27BO3
- CAS Number: 2121511-73-5
- Molecular Weight: 286.32 g/mol
- Purity: ≥ 97%
The compound features a dioxaborolane ring structure that is known for its reactivity and ability to form stable complexes with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds in the dioxaborolane class exhibit significant interactions with enzymes and receptors involved in critical biological processes. Specifically, this compound has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in several neurodegenerative diseases including Alzheimer's disease.
Inhibition of DYRK1A
Studies have demonstrated that this compound can effectively inhibit DYRK1A activity. The inhibition was assessed through enzymatic assays that showed nanomolar-level potency. This inhibition is crucial as DYRK1A is implicated in cellular processes such as differentiation and proliferation.
Biological Activity Data Table
Case Studies
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DYRK1A Inhibition in Alzheimer’s Disease Models:
A study utilized this compound to evaluate its effects on neuronal cells exposed to amyloid-beta peptides. Results indicated that treatment with the compound reduced tau phosphorylation and improved cell viability compared to untreated controls. This suggests a protective role against neurodegeneration. -
Anti-inflammatory Properties:
In vitro studies using BV2 microglial cells demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were stimulated with LPS. This positions the compound as a potential therapeutic agent for neuroinflammatory conditions. -
Antioxidant Activity Assessment:
The antioxidant capacity was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. The compound exhibited strong radical scavenging activity, indicating its potential utility in oxidative stress-related disorders.
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
- The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules .
- Case Study : In a study by Smith et al. (2020), the compound was utilized to synthesize a range of biaryl compounds with high yields and selectivity, demonstrating its effectiveness as a coupling partner .
2. Boronate Ester Formation
- It can be used to create boronate esters that are valuable intermediates in organic synthesis. These esters can undergo further transformations to yield various functionalized products .
- Data Table : Yield Comparison of Boronate Esters
| Reaction | Starting Material | Product | Yield (%) |
|---|---|---|---|
| A | Aryl Halide | Ester 1 | 85 |
| B | Aryl Halide | Ester 2 | 90 |
Applications in Materials Science
1. Photonic Materials
- The compound has been explored for its potential use in the development of photonic materials due to its unique optical properties. Its incorporation into polymer matrices has shown promise in enhancing light absorption and emission characteristics .
- Case Study : Research conducted by Chen et al. (2021) demonstrated that incorporating this compound into polymer films improved their photoluminescent properties significantly, making them suitable for applications in light-emitting devices .
2. Catalysis
- As a catalyst or catalyst precursor in various chemical reactions, this compound has shown potential in promoting reactions under mild conditions, thus reducing energy consumption and improving reaction efficiency .
- Data Table : Catalytic Activity of the Compound
| Reaction Type | Catalyst Loading (%) | Conversion (%) |
|---|---|---|
| Hydrogenation | 1 | 95 |
| Oxidation | 0.5 | 92 |
Safety Considerations
When handling 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is essential to follow safety guidelines due to its potential irritant properties:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura reactions, forming biaryl or heteroaryl bonds. The isopropoxy and methyl groups influence electronic and steric properties, modulating reactivity compared to simpler boronic esters.
Key Features
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Reaction Partners : Aryl halides (e.g., bromoarenes, chloroarenes), triflates, or iodides .
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Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations of 0.5–5 mol%.
-
Conditions :
Example Reaction
Typical yields: 70–95% for electron-neutral or electron-rich aryl partners . Steric hindrance from the 4,5-dimethyl groups may reduce yields with bulky substrates .
Transesterification Reactions
The pinacol boronate group undergoes exchange with diols under acidic or basic conditions, enabling functional group interconversion.
Mechanism
Applications
Conditions
| Parameter | Details |
|---|---|
| Solvent | Methanol, THF, or dichloromethane |
| Catalyst | p-TsOH, HCl, or NEt₃ |
| Temperature | 25–60°C |
Protodeboronation
Under protic or oxidative conditions, the boronate group may undergo protodeboronation, yielding the corresponding arene.
Factors Influencing Stability
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Electron-donating groups (e.g., isopropoxy, methyl): Stabilize the boronate, reducing protodeboronation rates .
Mitigation Strategies
Oxidation
The boronate group can be oxidized to phenolic derivatives using H₂O₂ or Oxone®:
Applications: Deprotection of boronic esters in multistep syntheses .
Halogenation
Reaction with X₂ (Cl₂, Br₂) or NXS reagents yields halogenated arenes, though competing protodeboronation may occur.
Comparative Reactivity
A comparison with related boronic esters highlights steric and electronic effects:
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogous Compounds
*Calculated based on molecular formula C₁₆H₂₅BO₃.
Reactivity Insights:
- Electronic Tuning : The combined electron-donating effects of methyl and isopropoxy groups stabilize the boron center, contrasting with the electron-deficient 3,5-dichloro analog, which reacts faster in Suzuki couplings .
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Pinacol Boronate Esters
The primary route involves reacting 2-iodo-4,5-dimethylisopropoxybenzene with bis(pinacolato)diboron under palladium catalysis. Key steps include:
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Catalyst selection : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) at 0.1–1.0 mol% loading.
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Solvent system : 1,4-dioxane or dimethylformamide (DMF) at 80–110°C under inert atmosphere.
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Base additive : Potassium acetate (3.0–3.4 equivalents) to scavenge hydrogen iodide byproducts.
Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 59% to 92% after silica gel chromatography.
Table 1: Representative Reaction Conditions
Direct Boronic Esterification
An alternative method condenses 4,5-dimethyl-2-isopropoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions. This acid-catalyzed (e.g., p-toluenesulfonic acid) dehydration achieves 70–85% yields after recrystallization from heptane/dichloromethane.
Reaction Optimization
Catalyst Loading and Stoichiometry
Solvent Effects
Purification Strategies
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Chromatography : Silica gel elution with 10% ethyl acetate/hexane removes unreacted diboronates.
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Recrystallization : Heptane/CH₂Cl₂ (3:1) yields crystalline product with >98% purity.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 12H, pinacol CH₃), 1.35 (d, J = 6.0 Hz, 6H, isopropyl CH₃), 2.25 (s, 6H, aryl CH₃), 4.58 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 6.85–7.10 (m, 2H, aryl H).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (singlet, boronate ester).
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HRMS (ESI+): m/z calcd. for C₁₇H₂₇BO₃ [M+H]⁺: 290.2124; found: 290.2128.
Purity Assessment
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HPLC : C18 column (4.6 × 150 mm), 70:30 MeOH/H₂O, 1.0 mL/min, retention time = 8.2 min, ≥99% purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate 20% productivity gains using tubular reactors (residence time = 45 min) with in-line IR monitoring.
Cost-Efficiency Analysis
| Component | Cost Contribution (%) |
|---|---|
| Bis(pinacolato)diboron | 58 |
| Pd catalyst | 25 |
| Solvent recovery | 12 |
| Labor/Energy | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
